

Application Notes and Protocols for Synchronizing bar1Δ Yeast Strains with α-Factor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mating Factor

Cat. No.: B1433442

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

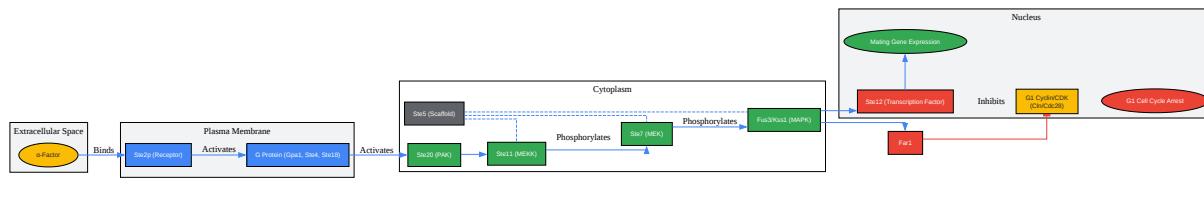
Synchronization of yeast cultures is a fundamental technique for studying cell cycle-dependent processes. In *Saccharomyces cerevisiae*, the mating pheromone α-factor arrests MATa cells in the G1 phase of the cell cycle, providing a powerful tool for synchronization.^{[1][2][3][4]} The effectiveness of this arrest is significantly enhanced in strains lacking the BAR1 gene. The BAR1 gene encodes a secreted aspartyl protease, Bar1p, which degrades the α-factor pheromone.^{[2][3][5][6][7][8]} Deletion of BAR1 (bar1Δ) results in hypersensitivity to α-factor, allowing for a more robust and sustained G1 arrest at much lower concentrations of the pheromone.^{[2][3][9][10][11]} This characteristic makes bar1Δ strains the preferred choice for achieving highly synchronized cell populations for various experimental applications, including studies of DNA replication, cell cycle checkpoints, and the efficacy of cell cycle-targeting drugs.

These application notes provide detailed protocols for the synchronization of bar1Δ yeast strains using α-factor, methods for assessing synchronization efficiency, and an overview of the underlying pheromone signaling pathway.

Key Advantages of Using bar1Δ Strains for Synchronization

- Increased Sensitivity: *bar1Δ* strains are significantly more sensitive to α -factor, requiring 100-1,000 times lower concentrations for effective G1 arrest compared to wild-type (BAR1+) strains.[\[2\]](#)[\[3\]](#)
- Sustained Arrest: The absence of Bar1p allows for a prolonged and stable G1 arrest, which can be maintained for several hours.[\[2\]](#)[\[3\]](#) In contrast, BAR1+ cells can recover from the arrest as they degrade the α -factor in the medium.[\[12\]](#)
- Higher Synchronization Efficiency: Synchronization of *bar1Δ* strains typically results in a higher percentage of cells arrested in G1.[\[2\]](#)[\[3\]](#)
- Effective at Higher Cell Densities: Unlike BAR1+ strains, which require low cell densities for efficient synchronization, *bar1Δ* strains can be effectively arrested at higher culture densities.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary


The following tables summarize the key quantitative parameters for α -factor-mediated synchronization of *bar1Δ* and wild-type yeast strains.

Parameter	<i>bar1Δ</i> Strains	Wild-Type (BAR1+) Strains	Reference
α -Factor Concentration	50 ng/mL - 5 μ M	5 - 10 μ g/mL (up to 200 μ M)	[2] [9]
Relative α -Factor Req.	1x	15x - 1000x	[2] [3] [13]
Incubation Time	90 - 180 minutes	90 - 180 minutes	[2] [14]
Synchronization Efficiency	> 95% G1 arrest	Variable, often lower than <i>bar1Δ</i>	[14]
Max Cell Density (OD ₆₀₀)	~0.8	< 0.4 (approx. 1x10 ⁷ cells/mL)	[2] [14]

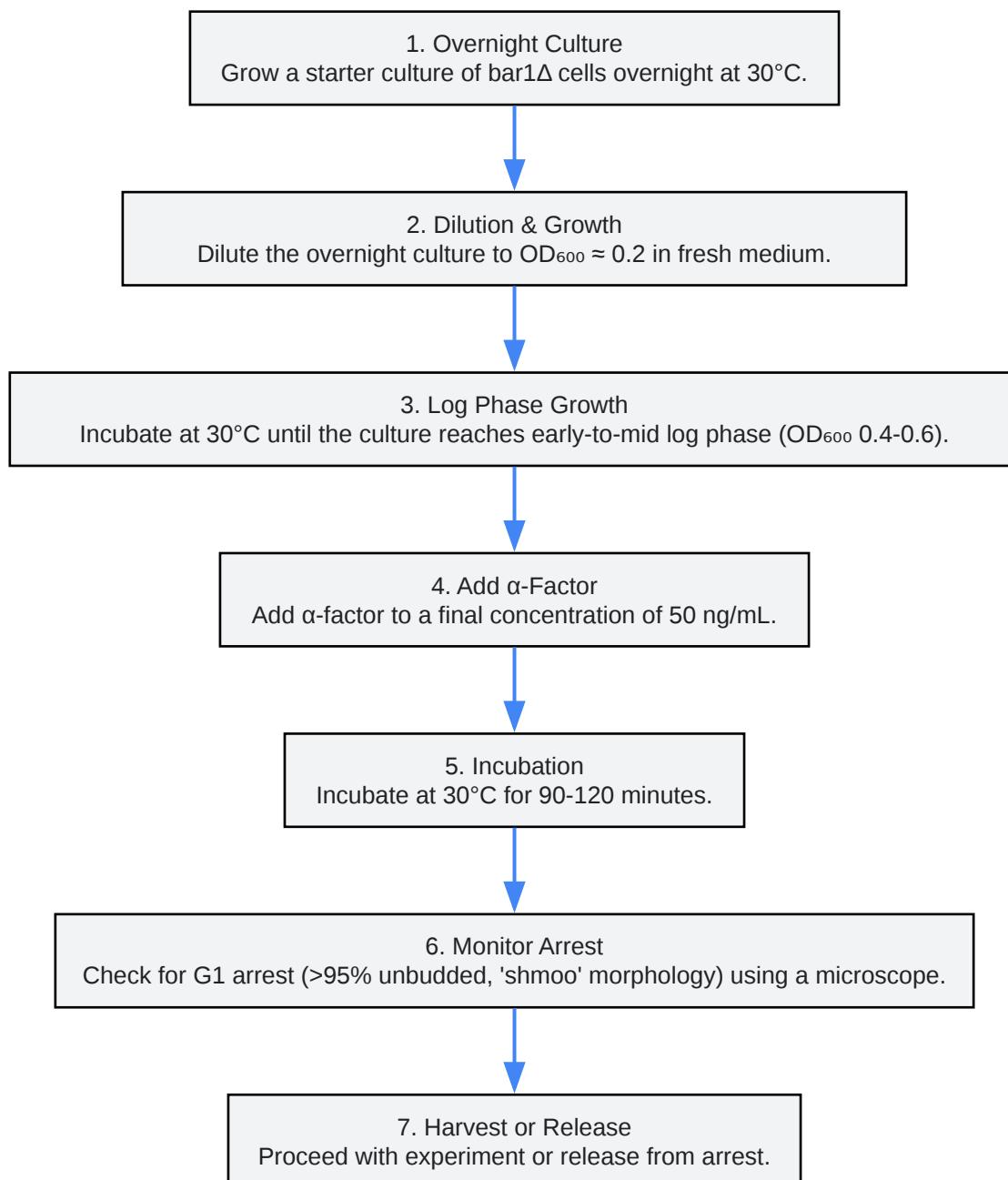
Table 1: Comparison of Synchronization Parameters for *bar1Δ* and Wild-Type Strains.

Pheromone Signaling Pathway

The binding of α -factor to its G-protein-coupled receptor, Ste2p, on the surface of MATa cells initiates a well-characterized MAP kinase cascade.[15][16][17] This signaling pathway ultimately leads to the activation of the transcription factor Ste12p and the inhibition of G1 cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S boundary, known as START.[14]

[Click to download full resolution via product page](#)

Figure 1: Simplified diagram of the α -factor signaling pathway in *S. cerevisiae*.


Experimental Protocols

Materials

- Yeast strain: MATa bar1 Δ
- YPD medium (or appropriate synthetic medium)
- α -factor (synthetic)

- Pronase (for release from arrest)
- Microscope
- Hemocytometer or spectrophotometer (OD₆₀₀)
- Flow cytometer
- Ethanol (70%)
- DNA stain (e.g., SYTOX Green, Propidium Iodide)[18][19]

Protocol for α -Factor Synchronization of bar1 Δ Cells

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for G1 arrest of bar1Δ yeast cells.

Detailed Steps:

- Inoculation: Inoculate a single colony of a MATa bar1Δ strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.[\[14\]](#)

- Sub-culturing: The next morning, dilute the overnight culture into a larger volume of fresh, pre-warmed YPD to an OD₆₀₀ of approximately 0.2.[2]
- Growth to Log Phase: Grow the culture at 30°C with shaking until it reaches an early-to-mid logarithmic phase (OD₆₀₀ of 0.4 to 0.6). Do not exceed an OD₆₀₀ of 0.8, as synchronization efficiency may decrease at very high densities.[2]
- Addition of α-Factor: Add synthetic α-factor to the culture to a final concentration of 50 ng/mL.[2]
- Arrest Incubation: Continue to incubate the culture at 30°C with shaking for 90 to 120 minutes. For some strains or conditions, up to 3 hours may be necessary.[14]
- Monitoring Synchronization: After 90 minutes, and every 30 minutes thereafter, take a small aliquot of the culture to assess the degree of synchronization. This can be done by:
 - Microscopy (Budding Index): Examine the cells under a microscope. Arrested G1 cells will be unbudded and exhibit a characteristic "shmoo" or pear-shaped morphology.[14] A successful synchronization will have >95% of cells as unbudded shmoos.[14] The budding index is the fraction of budded cells in the population.[20][21][22][23]
 - Flow Cytometry: For a more quantitative analysis, fix a sample of cells and stain with a DNA-binding dye (e.g., SYTOX Green) to analyze DNA content by flow cytometry.[18][19][24][25] A tightly synchronized G1 population will show a single sharp peak at 1N DNA content.
- Release from G1 Arrest (Optional): To release the cells from the G1 block, pellet the cells by centrifugation (e.g., 3,000 rpm for 3 minutes).[2] Wash the cell pellet twice with fresh, pre-warmed YPD to remove the α-factor. To ensure complete removal of residual α-factor, the second wash and the final resuspension medium can be supplemented with 0.1 mg/mL Pronase.[14] Resuspend the cells in fresh YPD to resume synchronous progression through the cell cycle.

Protocol for Flow Cytometry Analysis of Cell Cycle

- Cell Fixation:

- Collect approximately 1×10^7 cells by centrifugation.
- Resuspend the cell pellet in 1 mL of 70% ethanol and incubate at room temperature for at least 30 minutes (can be stored at 4°C for several days).[14]
- RNase Treatment:
 - Pellet the fixed cells and wash once with wash buffer (e.g., 50 mM sodium citrate, pH 7.2).
 - Resuspend in wash buffer containing RNase A (0.25 mg/mL) and incubate at 37°C for 2-4 hours.
- Staining:
 - Pellet the cells and resuspend in wash buffer containing a fluorescent DNA dye. For example, SYTOX Green at a final concentration of 1 μ M.
 - Incubate in the dark for at least 1 hour before analysis.
- Analysis:
 - Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 cells per sample.
 - Gate on single cells to exclude doublets and aggregates.
 - Generate a histogram of DNA content to determine the percentage of cells in G1 (1N DNA content), S (between 1N and 2N), and G2/M (2N DNA content).[19]

Troubleshooting

- Low Synchronization Efficiency:
 - Cell density is too high: Ensure the OD_{600} is below 0.8 when adding α -factor.[2]
 - Ineffective α -factor: Check the age and storage of the α -factor stock. Prepare fresh dilutions.

- Strain is not MATa: Confirm the mating type of your yeast strain. Only MATa cells respond to α -factor.[\[2\]](#)
- Cells Do Not Release from Arrest:
 - Incomplete removal of α -factor: Wash the cells thoroughly. The use of Pronase is highly recommended for bar1 Δ strains due to their high sensitivity.[\[14\]](#)

Conclusion

The use of bar1 Δ strains provides a highly efficient and cost-effective method for synchronizing yeast cells in the G1 phase. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique, enabling detailed studies of cell cycle-regulated processes. The quantitative nature of flow cytometry, combined with the morphological assessment via the budding index, allows for robust verification of synchronization efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pheromone response in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of *Saccharomyces cerevisiae* Cells in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of *Saccharomyces cerevisiae* Cells in G1 Phase of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of the Yeast Cell Cycle with a Photocleavable α -Factor Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary Selection on Barrier Activity: Bar1 Is an Aspartyl Protease with Novel Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAR1 | SGD [yeastgenome.org]

- 7. The *Saccharomyces cerevisiae* BAR1 gene encodes an exported protein with homology to pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barrier Activity in *Candida albicans* Mediates Pheromone Degradation and Promotes Mating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Genetic modules for α -factor pheromone controlled growth regulation of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recovery of *Saccharomyces cerevisiae* mating-type a cells from G1 arrest by alpha factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Replication timing by density transfer [fangman-brewer.genetics.washington.edu]
- 14. Checkpoints Studies Using the Budding Yeast *Saccharomyces cerevisiae*: Analysis of changes in protein level and subcellular localization during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pheromone signal pathway in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mating in *Saccharomyces Cerevisiae*: The Role of the Pheromone Signal Transduction Pathway in the Chemotropic Response to Pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved flow cytometric analysis of the budding yeast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Analysis of Cell Cycle Progression in *Saccharomyces cerevisiae* Using the Budding Index and Tubulin Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oculyze.net [oculyze.net]
- 23. The budding index of *Saccharomyces cerevisiae* deletion strains identifies genes important for cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. OPTIMIZATION OF YEAST CELL CYCLE ANALYSIS AND MORPHOLOGICAL CHARACTERIZATION BY MULTISPECTRAL IMAGING FLOW CYTOMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.plos.org [journals.plos.org]

- To cite this document: BenchChem. [Application Notes and Protocols for Synchronizing bar1Δ Yeast Strains with α-Factor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1433442#synchronizing-bar1-delta-yeast-strains-with-alpha-factor\]](https://www.benchchem.com/product/b1433442#synchronizing-bar1-delta-yeast-strains-with-alpha-factor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com